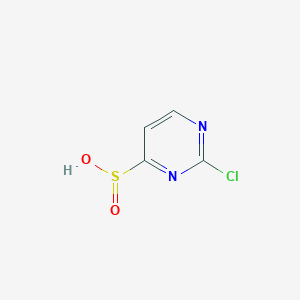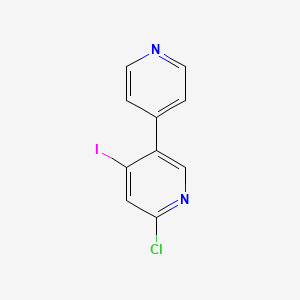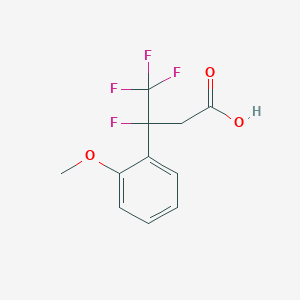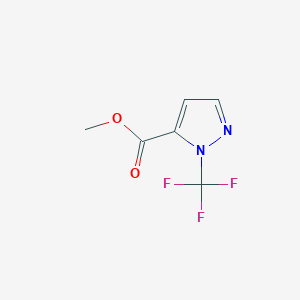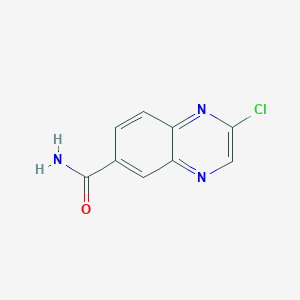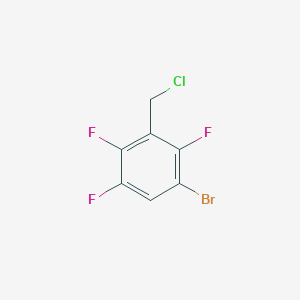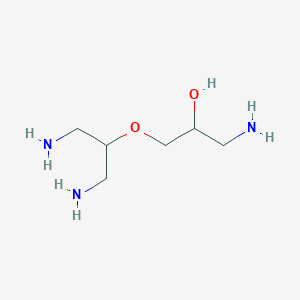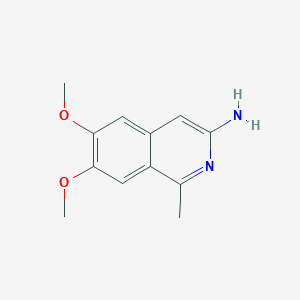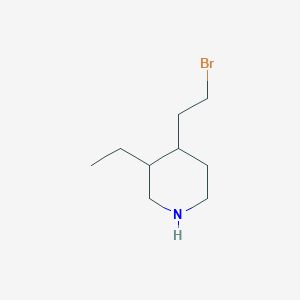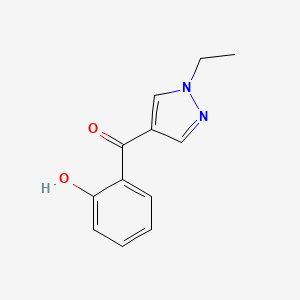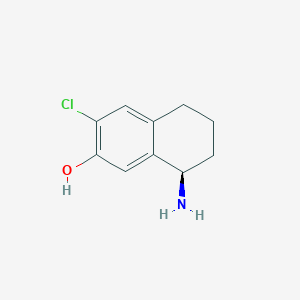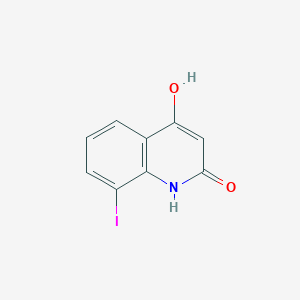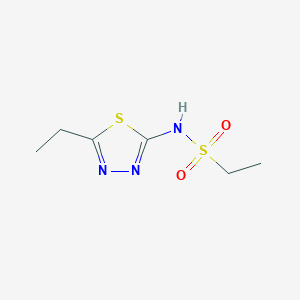
N-(5-ethyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-ethyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide, also known by its chemical formula C₁₁H₁₁N₃OS, is a fascinating compound with potential applications in various fields. Let’s explore its properties and uses.
準備方法
Synthetic Routes:
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide involves several steps. One common synthetic route includes the following:
-
Formation of the Thiadiazole Ring:
- Start with 5-ethyl-1,3,4-thiadiazole.
- React it with an appropriate chlorosulfonic acid derivative to introduce the sulfonamide group.
-
Ethanesulfonamide Addition:
- Combine the resulting intermediate with ethanesulfonamide.
- The reaction typically occurs under mild conditions.
Industrial Production:
Industrial-scale production methods may vary, but the compound can be synthesized efficiently using the above principles.
化学反応の分析
N-(5-ethyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide participates in various chemical reactions:
Oxidation and Reduction Reactions: It can undergo redox reactions, potentially leading to the formation of new functional groups.
Substitution Reactions: The sulfonamide group can be substituted with other moieties.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, which may have distinct properties.
科学的研究の応用
N-(5-ethyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide finds applications in:
Chemistry: As a building block for designing novel compounds.
Biology: Investigating its interactions with biological molecules.
Medicine: Potential therapeutic applications (e.g., enzyme inhibitors).
Industry: As a precursor for drug development or materials synthesis.
作用機序
The compound’s mechanism of action likely involves:
Molecular Targets: Interacting with specific proteins or enzymes.
Pathways: Modulating cellular processes (e.g., signal transduction).
類似化合物との比較
While N-(5-ethyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide is unique, it shares similarities with other thiadiazole-based compounds. Some related compounds include:
- N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl): Explore their structural differences and properties.
特性
分子式 |
C6H11N3O2S2 |
|---|---|
分子量 |
221.3 g/mol |
IUPAC名 |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide |
InChI |
InChI=1S/C6H11N3O2S2/c1-3-5-7-8-6(12-5)9-13(10,11)4-2/h3-4H2,1-2H3,(H,8,9) |
InChIキー |
GPDCQMNEJAFQOJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN=C(S1)NS(=O)(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


